molecular formula C15H18OSi B1583140 2-(Diphenylmethylsilyl)ethanol CAS No. 40438-48-0

2-(Diphenylmethylsilyl)ethanol

Cat. No. B1583140
CAS RN: 40438-48-0
M. Wt: 242.39 g/mol
InChI Key: RYVPOJDQPLVTLT-UHFFFAOYSA-N
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Description

2-(Diphenylmethylsilyl)ethanol, also known as (2-Hydroxyethyl)diphenylmethylsilane, is an organic compound with the linear formula CH3Si(C6H5)2CH2CH2OH . It has a molecular weight of 242.39 .


Molecular Structure Analysis

The molecular structure of 2-(Diphenylmethylsilyl)ethanol can be represented by the SMILES string CSi(c1ccccc1)c2ccccc2 .


Physical And Chemical Properties Analysis

2-(Diphenylmethylsilyl)ethanol is a liquid at room temperature. It has a refractive index of 1.580 (lit.), a boiling point of 152 °C/0.2 mmHg (lit.), and a density of 1.063 g/mL at 25 °C (lit.) .

Scientific Research Applications

Protecting Group in Organic Synthesis

2-(Diphenylmethylsilyl)ethanol and related compounds are used as protecting groups in organic synthesis. The Tpseoc group, derived from 2-(triphenylsilyl)ethanol, serves as a silicon-based, fluoride cleavable oxycarbonyl protecting group. It is highly orthogonal to other common protecting groups like Boc-, Fmoc-, and Cbz-groups and can be cleaved by fluoride ion-induced Peterson-elimination (Golkowski & Ziegler, 2011).

Selective Deprotection Methods

Selective deprotection methods for diphenylmethylsilyl (DPMS) ethers, a category that includes 2-(diphenylmethylsilyl)ethanol, have been developed. These methods use either catalytic amounts of perfluoro-1-butanesulfonyl fluoride under aqueous conditions or stoichiometric amounts of 18-crown-6 ether in aqueous ethanol (Akporji et al., 2019).

Coordination Chemistry

The compound 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol, a derivative of 2-(diphenylmethylsilyl)ethanol, has been studied for its coordination behavior with metals like Pd(II), Zn(II), and Cu(II). This has led to the synthesis of various complexes with different geometries and nuclearity (Muñoz et al., 2011).

Reactivity in Ionic Liquids

A diphenylphosphinite ionic liquid has been introduced for converting alcohols and their ethers into various derivatives using 2-(diphenylmethylsilyl)ethanol as a reagent. This method demonstrates selective reactivity between different classes of alcohols (Iranpoor et al., 2006).

Electrochemistry Studies

The electrochemical behavior of 2-(diphenylmethylsilyl)ethanol and its derivatives has been studied in various solvent systems. These studies provide insights into the interaction of these compounds with different metal cations and their potential applications in electrochemical processes (Caram et al., 1994).

Alcohol Protection and Deprotection

Primary and secondary alcohols can be protected as diphenylmethyl ethers using palladium catalysts. These conditions are compatible with a range of functional groups and show good selectivity for primary alcohols. Deprotection is efficiently achieved using similar catalytic systems (Bikard et al., 2008).

Safety And Hazards

The safety data sheet for 2-(Diphenylmethylsilyl)ethanol suggests that it should be handled with care to avoid breathing in vapors, mist, or gas. Contact with skin and eyes should be avoided. In case of accidental exposure, appropriate first aid measures should be taken . It is classified as a combustible liquid, with a flash point of 230.0 °F (110 °C) in a closed cup .

properties

IUPAC Name

2-[methyl(diphenyl)silyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18OSi/c1-17(13-12-16,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVPOJDQPLVTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCO)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885799
Record name Ethanol, 2-(methyldiphenylsilyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diphenylmethylsilyl)ethanol

CAS RN

40438-48-0
Record name 2-(Methyldiphenylsilyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40438-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(methyldiphenylsilyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(methyldiphenylsilyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-(methyldiphenylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60885799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(diphenylmethylsilyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.910
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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